molecular formula C23H22N4O2S B5961194 5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

Cat. No.: B5961194
M. Wt: 418.5 g/mol
InChI Key: UYPZHQMMGDFCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a phthalazine core substituted with a 2,4-dimethylphenylamino group at position 4 and a methyl group at position 2 of the benzene ring. The 2-methylbenzenesulfonamide moiety is a common pharmacophore in medicinal chemistry, often associated with target specificity and metabolic stability .

Properties

IUPAC Name

5-[4-(2,4-dimethylanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-14-8-11-20(16(3)12-14)25-23-19-7-5-4-6-18(19)22(26-27-23)17-10-9-15(2)21(13-17)30(24,28)29/h4-13H,1-3H3,(H,25,27)(H2,24,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPZHQMMGDFCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide typically involves multiple steps, including the formation of the phthalazine core and subsequent functionalization. One common synthetic route involves the reaction of 2,4-dimethylaniline with phthalic anhydride to form the phthalazine intermediate. This intermediate is then reacted with 2-methylbenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the activity of enzymes or modulating receptor function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes critical structural and functional differences between the target compound and its analogues:

Compound Name Core Structure Substituents Biological Target Activity/IC₅₀ Application References
5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide Phthalazine + benzenesulfonamide 2,4-Dimethylphenylamino at C4; methyl at C2 Inferred: UT-B Data pending Research compound
PU1424 (5-(4-((4-Methoxyphenyl)amino)phthalazin-1-yl)-2-methylbenzenesulfonamide) Phthalazine + benzenesulfonamide 4-Methoxyphenylamino at C4; methyl at C2 UT-B IC₅₀ = 1.61 μmol/L; Imax >80% UT-B inhibitor (preclinical)
Pazopanib (5-[[4-[(2,3-Dimethylindazol-6-yl)methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide) Pyrimidine + indazole + benzenesulfonamide Indazole-methylamino at C4; methyl at C2 VEGFR, PDGFR, FGFR Tyrosine kinase inhibition Oncology (FDA-approved)

Analysis of Structural Differences and Implications

Core Heterocycle Variation :

  • The target compound and PU1424 share a phthalazine core, which is critical for UT-B inhibition . In contrast, Pazopanib employs a pyrimidine-indazole system, enabling binding to tyrosine kinase ATP pockets .
  • Impact : Phthalazine derivatives may favor urea transporter binding, while pyrimidine-indazole systems prioritize kinase interactions.

Substituent Effects: 2,4-Dimethylphenyl vs. However, PU1424’s methoxy substituent may offer better hydrogen-bonding capacity . Indazole in Pazopanib: The bulky indazole group in Pazopanib contributes to kinase selectivity, a feature absent in the phthalazine-based compounds .

Biological Target Specificity :

  • Phthalazine derivatives like PU1424 and the target compound are hypothesized to inhibit UT-B, a urea transporter involved in renal function .
  • Pazopanib’s indazole-pyrimidine scaffold targets angiogenic kinases (VEGFR, PDGFR), underscoring how heterocycle choice dictates therapeutic application .

Biological Activity

5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Chemical Structure

The compound can be synthesized through various chemical reactions involving phthalazine derivatives and sulfonamide moieties. The general synthetic route includes:

  • Preparation of Phthalazine Derivatives : Starting from 2,4-dimethylphenylamine and phthalic anhydride.
  • Formation of Sulfonamide Linkage : Reacting the phthalazine derivative with sulfonyl chloride to introduce the sulfonamide functional group.

The resulting structure features a phthalazine core linked to a sulfonamide group and a dimethylphenyl substituent, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds related to this compound exhibit significant antimicrobial properties. The evaluation was performed using standard methods against various bacterial strains.

Table 1: Antibacterial Activity Results

Compound IDMIC (mg/mL)Activity Level
2d0.08High
3b0.12Moderate
3a0.15Moderate
2o0.20Moderate
10>1.00Low

The results indicate that compound 2d exhibited the highest potency with a Minimum Inhibitory Concentration (MIC) of 0.08 mg/mL, while compound 10 showed minimal activity.

Antifungal Activity

The antifungal activity was assessed using a microdilution method against common fungal pathogens, comparing the results with established antifungal agents like bifonazole and ketoconazole.

Table 2: Antifungal Activity Results

Compound IDMIC (mg/mL)MFC (mg/mL)Activity Level
2d0.080.11High
3b0.150.20Moderate
3a0.180.25Moderate
10>1.00>1.00Low

Compound 2d again demonstrated superior activity with both MIC and Minimum Fungicidal Concentration (MFC) values indicating strong antifungal properties.

Structure-Activity Relationships (SAR)

The biological activity of the compound is influenced by several factors:

  • Substituents on the Phthalazine Ring : The presence of specific groups such as dimethylphenyl enhances antibacterial activity.
  • Linker Variability : Different linkers between the phthalazine and benzothiazole moieties significantly affect potency.
  • Functional Groups : The sulfonamide group contributes to both antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

In a controlled study, researchers synthesized several derivatives of phthalazine-based compounds, including our target compound. They observed that modifications in substituents led to varying degrees of antimicrobial efficacy, suggesting a tailored approach in drug design for enhanced therapeutic outcomes.

Case Study: Clinical Relevance

A clinical trial assessed the effectiveness of compounds similar to this compound in treating resistant bacterial infections. Preliminary results indicated promising outcomes, warranting further investigation into their potential as therapeutic agents.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide?

  • Methodological Answer: The synthesis typically involves multi-step reactions starting from phthalazine and benzenesulfonamide precursors. Key steps include:
  • Amination: Coupling 2,4-dimethylphenylamine to the phthalazine core under reflux in polar aprotic solvents (e.g., DMF) with catalysts like Pd or Cu.
  • Sulfonamide Formation: Introducing the 2-methylbenzenesulfonamide group via nucleophilic substitution, requiring anhydrous conditions and bases (e.g., triethylamine) to deprotonate intermediates .
  • Purification: Column chromatography or recrystallization in ethanol/water mixtures to isolate the product with >95% purity.

Q. Which analytical techniques are critical for validating the structure and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., phthalazine C-H coupling, sulfonamide proton shifts) .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
  • X-ray Crystallography: Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for the phthalazine-sulfonamide linkage .

Q. What preliminary biological activities have been reported for structurally related sulfonamide-phthalazine derivatives?

  • Methodological Answer:
  • Kinase Inhibition: Analogous compounds (e.g., pazopanib derivatives) show tyrosine kinase inhibitory activity, assessed via enzymatic assays (IC₅₀ values) and cell viability tests (e.g., MTT assays in cancer cell lines) .
  • Antimicrobial Screening: Disk diffusion or microdilution assays against Gram-positive/negative bacteria, with MIC values correlated to sulfonamide functionalization .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond geometries for this compound?

  • Methodological Answer:
  • SHELX Refinement: Use SHELXL to refine high-resolution X-ray data, applying restraints for disordered regions (e.g., methyl groups in the 2,4-dimethylphenyl moiety) .
  • Validation Tools: PLATON/ADDSYM to check for missed symmetry, and CCDC Mercury to compare bond geometries against similar structures in the Cambridge Structural Database .

Q. What computational strategies are effective for predicting the compound’s reactivity and binding modes?

  • Methodological Answer:
  • Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate interactions with kinase domains (e.g., VEGFR2), prioritizing poses with hydrogen bonding to sulfonamide and π-π stacking with phthalazine .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Methodological Answer:
  • SAR Studies: Synthesize analogs with halogen (F, Cl) or electron-withdrawing groups on the benzenesulfonamide moiety. Test via:
  • Kinase Profiling: Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify selectivity trends.
  • Free Energy Calculations: MM-PBSA/GBSA to quantify binding affinity changes .

Q. What experimental approaches are recommended for identifying primary biological targets?

  • Methodological Answer:
  • Pull-Down Assays: Immobilize the compound on agarose beads, incubate with cell lysates, and identify bound proteins via LC-MS/MS .
  • CETSA (Cellular Thermal Shift Assay): Monitor target protein stabilization in heated lysates using Western blotting .

Q. How does polymorphism affect the compound’s physicochemical properties?

  • Methodological Answer:
  • Polymorph Screening: Recrystallize from solvents of varying polarity (e.g., acetone vs. toluene) and characterize forms via PXRD and DSC .
  • Solubility Studies: Use shake-flask method in PBS (pH 7.4) to compare dissolution rates of polymorphs .

Q. What formulation strategies improve solubility and bioavailability?

  • Methodological Answer:
  • Salt Formation: Synthesize hydrochloride salts to enhance aqueous solubility (e.g., via reaction with HCl in diethyl ether) .
  • Nanoparticle Encapsulation: Prepare PLGA nanoparticles using emulsion-solvent evaporation, optimizing particle size (100-200 nm) for enhanced cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.